molecular formula C8H12O3 B130156 Methyl 2-oxocyclohexanecarboxylate CAS No. 41302-34-5

Methyl 2-oxocyclohexanecarboxylate

Cat. No. B130156
CAS RN: 41302-34-5
M. Wt: 156.18 g/mol
InChI Key: JEENWEAPRWGXSG-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclohexanecarboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a cyclohexane ring bearing a ketone and a carboxylate ester functional group.

Synthesis Analysis

The synthesis of compounds related to methyl 2-oxocyclohexanecarboxylate has been explored through different methods. For instance, the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine has been shown to yield methyl cyclohexanecarboxylate in high yields . Additionally, the Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant has been employed to synthesize related compounds with various functional groups, including vinyl and cyclopropyl .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-oxocyclohexanecarboxylate has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of a complex cyclohexanedicarboxylate was elucidated by X-ray analysis, providing insights into the stereochemistry and conformation of such molecules . Another study reported the molecular structure of a related compound, methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo docosane-10-carboxylate, which crystallizes in the monoclinic system .

Chemical Reactions Analysis

Methyl 2-oxocyclohexanecarboxylate and its derivatives participate in various chemical reactions. Michael-Wittig condensations have been used to synthesize highly functionalized 2-cyclohexenonedicarboxylates . Additionally, photocyclization reactions have been reported, such as the selective transformation of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate to a thiatricyclo octane derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-oxocyclohexanecarboxylate derivatives are influenced by their functional groups and molecular structure. The kinetics of the carbonylation reaction to form methyl cyclohexanecarboxylate, for example, were studied to understand the effects of variables like pressure, temperature, and catalyst concentration on the reaction rate . The crystalline and molecular structure analysis of related compounds provides additional data on their physical properties, such as melting points and solubility .

Scientific Research Applications

1. Intermediate in Organic Syntheses

Methyl 2-oxocyclohexanecarboxylate serves as a versatile intermediate in organic syntheses. Its chlorination with sulfuryl chloride under mild conditions yields 1-chloro-2-oxoester, a compound of significant interest in synthetic chemistry (Ito, Saitǒ, Hatakeda, & Asano, 1980).

2. Kinetic Studies in Halogenation

This compound is used in studies to understand the kinetics of halogenation reactions. It helps in evaluating the rates of bromination and iodination, providing insights into the mechanism of ionization or enolisation of substrates (Cox & Hutchinson, 1974).

3. Ligand in Catalyzed Coupling Reactions

Methyl 2-oxocyclohexanecarboxylate has been utilized as a ligand in copper-catalyzed coupling reactions. Its role in facilitating various N/O/S nucleophilic reagents with aryl halides under mild conditions is noteworthy for the synthesis of diverse products (Lv & Bao, 2007).

4. Role in Electrocatalytic Reduction

This compound is significant in the electrocatalytic reduction processes. Studies involving its catalytic reduction by nickel(I) salen highlight its role in producing ring-expanded products and other compounds (Mubarak, Barker, & Peters, 2007).

5. Photochemical Studies

Methyl 2-oxocyclohexanecarboxylate is essential in photochemical studies. It's used to understand the photocyclization processes in compounds like methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (Anklam, Lau, & Margaretha, 1985).

6. Synthesis of Enaminones

This chemical serves as a key component in the synthesis and study of enaminones, which have notable applications in medicinal chemistry (Scott et al., 1993).

7. Oxidation Studies

It is used in the oxidation studies of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates. These studies provide insights into the mechanisms and products of oxidation reactions (Sato, Inoue, Hirayama, & Ohashi, 1977).

8. Synthesis of Chiral Building Blocks

Methyl 2-oxocyclohexanecarboxylate is instrumental in synthesizing chiral cyclohexanone building blocks. Biocatalytic approaches have been successfully demonstrated, showcasing its role in green chemistry (Hadi et al., 2018).

9. Catalytic Carbonylation

This compound plays a role in the study of catalytic carbonylation reactions. Its use in understanding the effects of various variables on the rate of carbonylation offers valuable insights into reaction mechanisms (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Safety And Hazards

Methyl 2-oxocyclohexanecarboxylate is classified as a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

methyl 2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENWEAPRWGXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884687
Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxocyclohexanecarboxylate

CAS RN

41302-34-5
Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2-oxo-, methyl ester
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Record name Methyl 2-oxocyclohexanecarboxylate
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Synthesis routes and methods

Procedure details

To sodium hydride (60% oil dispersion, 10 g) was added a solution of dimethyl carbonate (18.02 g, 200 mmol) in dry THF (50 mL). The mixture was stirred at reflux temperature (100° C.), and then, a solution of cyclohexanone (7.8 g, 80 mmol) in dry THF (20 mL) was added dropwise to the mixture using a syringe pump. After two minutes of addition, potassium hydride (30% oil dispersion, 0.9 g) was added to initiate the reaction. The addition of cyclohexanone was continued over a period of 1 h. The mixture was refluxed and stirred for an additional 30 min after complete addition of cyclohexanone, when the reaction mixture lumped. It was cooled down in an ice bath for 20 min. The mixture was hydrolyzed by the slow addition of 3M aqueous acetic acid (75 mL), then poured into brine (100 mL) and extracted with CH2Cl2 (150 mL×4). The combined organic layers were dried over MgSO4 and filtered. The filtrate was evaporated in vacuo to give a thick yellow liquid (17.2 g). The liquid was distilled under reduced pressure to give 2 (11.3 g, 91%) as a colorless liquid [bp 38-43° C. (0.05-0.075 mm Hg, bath temp: 75-78° C.)]. See Ruest et al., 1976.
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-oxocyclohexanecarboxylate
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Methyl 2-oxocyclohexanecarboxylate
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Methyl 2-oxocyclohexanecarboxylate
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Methyl 2-oxocyclohexanecarboxylate
Reactant of Route 6
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Methyl 2-oxocyclohexanecarboxylate

Citations

For This Compound
142
Citations
BG Cox, REJ Hutchinson - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… Measurements have been made on the rates of bromination of 2-oxocyclohexanecarboxylic acid and of bromination and iodination of methyl 2-oxocyclohexanecarboxylate. The …
Number of citations: 5 pubs.rsc.org
JT Mohr, MR Krout, BM Stoltz - Organic syntheses; an annual …, 2009 - ncbi.nlm.nih.gov
… of allyl 1-methyl-2-oxocyclohexanecarboxylate, placed under … of allyl 1-methyl-2-oxocyclohexanecarboxylate in the flask … allyl 1-methyl-2-oxocyclohexanecarboxylate to the three-neck …
Number of citations: 30 www.ncbi.nlm.nih.gov
AM Richardson, CH Chen… - The Journal of Organic …, 2007 - ACS Publications
… The hydroxylation of methyl 2-oxocyclohexanecarboxylate (12) to give methyl 1-hydroxy-2-oxocyclohexanecarboxylate (13) can be easily achieved with molecular oxygen and Ce(III), …
Number of citations: 13 pubs.acs.org
K Sato, S Inoue, M Ohashi - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… of ethyl 1-methyl-2-oxocyclohexanecarboxylate (IIa) gave x-… Ethyl 1-methyl-2-oxocyclohexanecarboxylate (IIa) can … of ethyl 3-bromo-1-methyl-2-oxocyclohexanecarboxylate (IV), which is …
Number of citations: 9 www.journal.csj.jp
AJ Pearson, E Mincione, M Chandler… - Journal of the Chemical …, 1980 - pubs.rsc.org
… Reaction of (1) with the sodium or potassium enolate c f methyl 2-oxocyclohexanecarboxylate gave, as expected, a mixture of the diastereoisomers (4) and (5) in very high yield. These …
Number of citations: 9 pubs.rsc.org
EJ Eisenbraun, PG Hanel, KS Schorno… - The Journal of …, 1967 - ACS Publications
… -4-methyl-2-oxocyclohexanecarboxylate (11a) from 10a.—A 170-g (1 mole) sample of methyl 4-methyl2-oxocyclohexanecarboxylate (… 4-methyl-2oxocyclohexanecarboxylate (10b) was …
Number of citations: 2 pubs.acs.org
K Sato, S Inoue, M Õhashi - jlc.jst.go.jp
… The selenium dioxide oxidation of ethyl l-methyl-2-oxocyclohexanecarboxylate (Ha) gave a-diketone (Ilia), which was then hydrolyzed and decarboxylated to afford la. The treatment of …
Number of citations: 0 jlc.jst.go.jp
S ITO, N SAITO, K HATAKEDA… - Journal of Japan Oil …, 1980 - jstage.jst.go.jp
… Methyl 2-oxocyclohexanecarboxylate(1 a) was chlorinated with sulfuryl chloride under mild conditions to give 1-chloro-2-oxoester (2 a) in an excellent yield. Analogous compounds (2 b…
Number of citations: 0 www.jstage.jst.go.jp
JJ Tait - 2005 - elibrary.ru
… MP ), and dimethyl (R,R/S,S)-3,4-diphenyl adipate ( DPMA ) in methanolic methoxide to produce methyl 2-oxocyclopentanecarboxylate ( MOCP ), methyl 2-oxocyclohexanecarboxylate (…
Number of citations: 0 elibrary.ru
M Curini, F Epifano, MC Marcotullio… - Helvetica chimica …, 2005 - Wiley Online Library
… Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1a) and its homologue 1b were converted to hydroisobenzofuran acids 7 (via 6-[(butylsulfanyl)methylene] and epoxide derivatives), one of …
Number of citations: 9 onlinelibrary.wiley.com

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